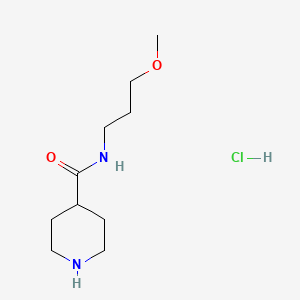

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZMNVYRVRSSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 3-methoxypropylamine under controlled conditions to form the desired carboxamide . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Chemischer Reaktionen

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride serves as a biochemical tool in proteomics, particularly in studying protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding complex biological systems.

Pharmacological Studies

The compound has been investigated for its potential effects on neurotransmitter systems, specifically as a modulator in various pharmacological contexts. It has shown promise in binding studies that assess its affinity for specific receptors, which is crucial for developing new therapeutic agents .

Synthesis of Key Intermediates

This compound plays a role in synthesizing prucalopride succinate, a drug used to treat constipation. The synthesis involves using this compound as an intermediate, showcasing its importance in pharmaceutical chemistry .

Case Study 1: Neurotransmitter Modulation

Research has indicated that this compound can influence neurotransmitter systems, particularly serotonin receptors. Studies demonstrated that modifications to the piperidine structure could enhance receptor binding affinity, leading to potential therapeutic applications in mood disorders.

Case Study 2: Synthesis of Prucalopride

A study detailed the synthesis of prucalopride succinate using this compound as a precursor. The process involved condensation reactions that yielded high-purity products suitable for clinical use. This highlights the compound's utility in developing medications for gastrointestinal disorders .

Wirkmechanismus

The mechanism of action of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperidine Derivatives

Table 1: Structural and Physical Comparison of Selected Piperidine Derivatives

Functional Group Impact on Properties

Methoxypropyl vs. Diphenylmethoxy (Bulk and Solubility)

- Target Compound : The 3-methoxypropyl group provides moderate lipophilicity, balancing solubility and membrane permeability .

- 4-(Diphenylmethoxy)piperidine HCl : The bulky diphenylmethoxy group increases steric hindrance, likely reducing solubility and complicating pharmacokinetics .

Amino vs. Methoxy Substitutions (Reactivity)

- N-(3-Methoxyphenyl)piperidine-4-carboxamide HCl : The methoxyphenyl group enables π-π stacking interactions, advantageous in targeting aromatic-rich biological targets (e.g., neurotransmitter receptors) .

Cyanophenyl vs. Methoxypropyl (Electronic Effects)

- N-(3-Cyanophenyl)piperidine-4-carboxamide HCl: The electron-withdrawing cyano group increases polarity and hydrogen-bonding capacity, useful in kinase inhibition .

Biologische Aktivität

N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride is a piperidine derivative with significant biological activity. Its molecular formula is CHNO·HCl, and it has a molecular weight of 236.74 g/mol. The compound's structure includes a methoxypropyl group attached to the nitrogen atom of the piperidine ring, which enhances its solubility and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Proteomics Research : Utilized as a biochemical tool to investigate protein interactions and functions.

- Dopamine Reuptake Inhibition : Similar compounds have shown potential as dopamine reuptake inhibitors, which may have implications for treating neurological disorders .

- Antibacterial Activity : Some derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

The compound's mechanisms of action are still under investigation, but preliminary studies suggest that its unique structure allows it to effectively interact with biological systems. This includes binding to specific targets involved in various biochemical pathways.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps that introduce functional groups enhancing its solubility and biological activity. The synthesis typically follows these steps:

- Starting Materials : Piperidine derivatives are synthesized from readily available piperidine precursors.

- Functional Group Modifications : The introduction of methoxypropyl and other substituents is performed through chemical reactions such as alkylation or acylation.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's biological activity. For instance, modifications at specific positions on the piperidine ring can significantly alter its binding affinity and potency against biological targets. Table 1 summarizes some key findings related to SAR:

| Compound | Modification | Activity | Reference |

|---|---|---|---|

| H-1 | Chloro substituent | Enhanced Cat K inhibition | |

| H-7 | Benzylamine group | Increased potency | |

| H-9 | Methoxy group | Anti-bone resorption activity |

1. Dopamine Reuptake Inhibition

A study evaluated various piperidine derivatives for their ability to inhibit dopamine reuptake. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential applications in treating disorders like depression and ADHD .

2. Antibacterial Efficacy

In vitro studies assessed the antibacterial properties of this compound against several bacterial strains. Results showed that this compound exhibited significant antibacterial activity, comparable to established antibiotics .

3. Enzyme Inhibition

Recent research focused on the compound's inhibitory effects on cathepsin K, an enzyme implicated in bone resorption. The compound demonstrated moderate-to-strong inhibitory activity, indicating potential therapeutic applications in osteoporosis treatment .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at controlled temperatures (2–8°C) away from oxidizers .

How can structural modifications enhance bioactivity or target specificity?

Advanced Research Question

- Functional Group Replacement : Substitute methoxy or piperidine groups with bioisosteres (e.g., replacing methoxy with ethoxy to alter lipophilicity).

- SAR Studies : Test derivatives in vitro (e.g., enzyme inhibition assays) to map activity trends. Computational modeling (docking studies) can predict binding affinities to targets like GPCRs or ion channels .

What methodologies address contradictions in dose-response data across studies?

Advanced Research Question

- Standardized Assays : Use cell lines with consistent receptor expression levels.

- Dosimetry Calibration : For radiopharmaceutical applications, validate dose measurements with polymer-gel systems (e.g., LiCl-doped gels for improved sensitivity) .

- Statistical Analysis : Apply multivariate regression to account for confounding variables (e.g., solvent choice, incubation time).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.